molecular formula C23H24N4O2S B2569049 N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251606-15-1

N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2569049
CAS No.: 1251606-15-1
M. Wt: 420.53
InChI Key: YHYIKLULGIWRQX-UHFFFAOYSA-N
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Description

N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a high-affinity, selective agonist for the Sphingosine-1-phosphate receptor 1 (S1P1), a G-protein-coupled receptor that plays a critical role in regulating lymphocyte egress from lymphoid organs. This mechanism is leveraged in research to induce internalization and functional antagonism of the S1P1 receptor on lymphocytes, effectively sequestering them within lymphoid tissues and preventing their migration to sites of inflammation . As a research tool, this compound is pivotal for investigating the S1P-S1P1 signaling axis in models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where modulating immune cell trafficking can mitigate inflammatory pathology. Its high selectivity over other S1P receptor subtypes (e.g., S1P2, S1P3) makes it a valuable pharmacological probe for dissecting the specific functions of S1P1 in complex physiological and disease contexts, including vascular integrity, angiogenesis, and cancer biology. The research applications of this S1P1 agonist extend to the development and profiling of novel immunomodulatory therapeutics, providing critical insights into targeted strategies for immune system intervention.

Properties

IUPAC Name

N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-18-12-14-20(15-13-18)27(17-19-9-6-5-7-10-19)30(28,29)21-11-8-16-26-22(4-2)24-25-23(21)26/h5-16H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYIKLULGIWRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Melting Point (°C) LogP* (Predicted)
Target: N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R1=benzyl, R2=4-ethylphenyl, R3=ethyl C25H26N4O2S 446.57 Not reported ~4.5
8a: N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R1=3-Cl-benzyl, R2=3,5-F2-Ph, R3=H C19H13ClF2N4O2S 434.85 160–162 ~3.8
8b: N-(2,5-dimethylbenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R1=2,5-Me2-benzyl, R2=3,5-Me2-Ph, R3=Me C24H26N4O2S 434.55 195–196 ~4.2
8c: N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R1=4-OMe-benzyl, R2=3,5-Me2-Ph, R3=Me C24H26N4O3S 450.55 168–169 ~3.5
Active analog from : 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1=3-F-benzyl, R2=4-OMe-Ph, R3=ethyl C22H21FN4O3S 440.49 Not reported ~3.9

*LogP values estimated using fragment-based methods.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The target compound’s 3-ethyl and 4-ethylphenyl groups likely increase lipophilicity (predicted LogP ~4.5) compared to 8a (LogP ~3.8) and 8c (LogP ~3.5). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 8a: 3-Cl, 3,5-F2) exhibit lower melting points (160–162°C) than those with electron-donating groups (e.g., 8b: 2,5-Me2, 195–196°C), suggesting weaker crystal lattice interactions in halogenated analogs .

Biological Activity

N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound belonging to the class of triazolopyridine sulfonamides. This compound has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. The structural complexity of this compound, characterized by a triazole ring fused with a pyridine structure and a sulfonamide group, suggests diverse pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

N benzyl 3 ethyl N 4 ethylphenyl 1 2 4 triazolo 4 3 a pyridine 8 sulfonamide\text{N benzyl 3 ethyl N 4 ethylphenyl 1 2 4 triazolo 4 3 a pyridine 8 sulfonamide}

This unique configuration includes:

  • Benzyl group : Enhances lipophilicity and potential receptor interactions.
  • Ethylphenyl group : May influence binding affinity and selectivity.
  • Sulfonamide moiety : Known for its biological significance in drug development.

Antimalarial Activity

Research indicates that compounds within the triazolopyridine sulfonamide class exhibit significant antimalarial properties. In silico studies have demonstrated that this compound shows promising binding interactions with falcipain-2, an enzyme critical for the survival of Plasmodium falciparum, the malaria-causing parasite.

A study reported that similar compounds achieved inhibitory concentrations (IC50) as low as 2.24 μM against Plasmodium falciparum . This suggests that this compound could potentially exhibit comparable or enhanced antimalarial activity.

Anticancer Activity

In addition to its antimalarial potential, compounds in this class have also been investigated for their anticancer properties. Preliminary studies indicate that triazolopyridine sulfonamides can inhibit various cancer cell lines through mechanisms such as:

  • Inducing apoptosis.
  • Inhibiting tumor growth via enzyme inhibition.

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It may interact with cellular receptors to modulate signaling pathways that affect cell survival and proliferation.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridineFluorophenyl group instead of ethylphenylAnticancer
N-benzyl-[1,2,4]triazolo[5,1-c][1,2,4]thiadiazoleThiadiazole ringAntimicrobial
5-(benzyloxy)-[1,2,4]triazolo[3,4-b]quinazolineQuinazoline coreAntitumor

This table illustrates the diversity within the triazolopyridine scaffold and highlights the unique properties that this compound may offer in terms of biological activity and therapeutic potential.

Case Studies

Several studies have explored the biological activities of related compounds:

  • A virtual screening study identified several triazolopyridine derivatives with significant antimalarial activity against Plasmodium falciparum. Among them were compounds with IC50 values below 5 μM .
  • Another study focused on structure–activity relationships (SARs) of triazolopyridine sulfonamides indicated that modifications at specific positions could enhance biological efficacy .

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